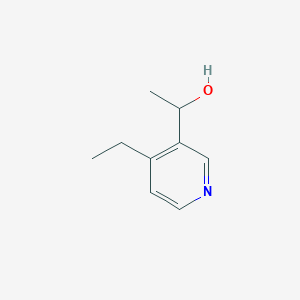
1-(4-Ethylpyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylpyridin-3-yl)ethanol is an organic compound with a molecular structure that includes a pyridine ring substituted with an ethyl group at the 4-position and an ethanol group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylpyridin-3-yl)ethanol can be achieved through several methods. One common approach involves the alkylation of 4-ethylpyridine with ethylene oxide under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack on the ethylene oxide, resulting in the formation of the desired ethanol derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity. The use of advanced purification techniques, including distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethylpyridin-3-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 1-(4-Ethylpyridin-3-yl)ethanone.
Reduction: Formation of 1-(4-Ethylpyridin-3-yl)ethane.
Substitution: Formation of 1-(4-Ethylpyridin-3-yl)ethyl chloride.
Aplicaciones Científicas De Investigación
1-(4-Ethylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors, potentially modulating their activity. The ethyl group provides hydrophobic interactions that can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial activity and enzyme inhibition.
Comparación Con Compuestos Similares
1-(4-Methylpyridin-3-yl)ethanol: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Propylpyridin-3-yl)ethanol: Similar structure but with a propyl group instead of an ethyl group.
1-(4-Isopropylpyridin-3-yl)ethanol: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: 1-(4-Ethylpyridin-3-yl)ethanol is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric effects, making this compound particularly interesting for various applications.
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(4-ethylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-3-8-4-5-10-6-9(8)7(2)11/h4-7,11H,3H2,1-2H3 |
Clave InChI |
VHOPQULTRNOPDV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NC=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



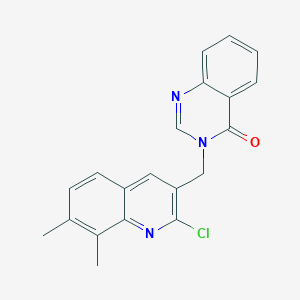

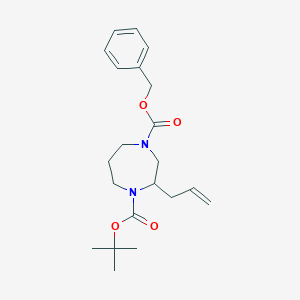
![3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one](/img/structure/B13112383.png)
![2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13112389.png)
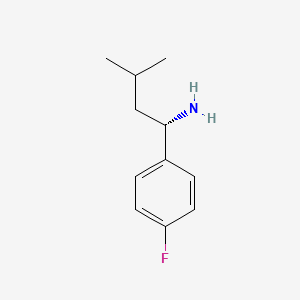

![1H-indolo[2,3-b]quinoxaline](/img/structure/B13112420.png)
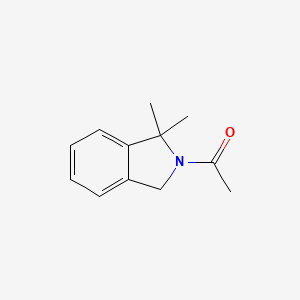
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)
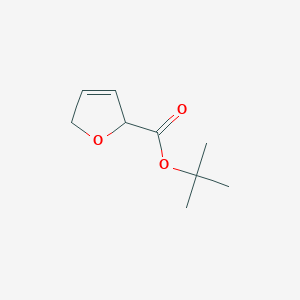

![2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone](/img/structure/B13112459.png)
